BenchChemオンラインストアへようこそ!

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

HSP90 Cancer Apoptosis

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1206988-47-7) is a synthetic, small-molecule research compound with a molecular formula of C15H18BrN3O2S and a molecular weight of 384.29 g/mol. It is classified as a 2-heteroarylthio-N-arylacetamide derivative, a chemotype that has been explored for Heat Shock Protein 90 (HSP90) C-terminal inhibition.

Molecular Formula C15H18BrN3O2S
Molecular Weight 384.29
CAS No. 1206988-47-7
Cat. No. B2432188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
CAS1206988-47-7
Molecular FormulaC15H18BrN3O2S
Molecular Weight384.29
Structural Identifiers
SMILESCNC(=O)CSC1=NC=C(N1CCOC)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H18BrN3O2S/c1-17-14(20)10-22-15-18-9-13(19(15)7-8-21-2)11-3-5-12(16)6-4-11/h3-6,9H,7-8,10H2,1-2H3,(H,17,20)
InChIKeyQOXGZTQTQIVGSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide Procurement-Grade Identity and Baseline Characteristics


2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1206988-47-7) is a synthetic, small-molecule research compound with a molecular formula of C15H18BrN3O2S and a molecular weight of 384.29 g/mol [1]. It is classified as a 2-heteroarylthio-N-arylacetamide derivative, a chemotype that has been explored for Heat Shock Protein 90 (HSP90) C-terminal inhibition [2]. The compound is typically supplied at ≥95% purity for non-human research purposes [1].

Why Generic Substitution of 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide Is Not Advisable Without Direct Comparative Data


This compound belongs to a class where minor structural modifications can lead to a complete loss of biological activity. For example, in the related 2-heteroarylthio-N-arylacetamide series, replacing the key 3,5-dibromophenyl group resulted in a dramatic decrease in antiproliferative activity [1]. The target compound's specific 4-bromophenyl and N-(2-methoxyethyl) substitution pattern creates a unique pharmacophore that cannot be assumed to be interchangeable with other in-class analogs. However, a direct, quantitative comparison between this compound and its closest analogs is currently absent from the primary literature, making any claim of superiority over a specific alternative scientifically unsupported.

Quantitative Differentiation Evidence for 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide


HSP90 C-Terminal Inhibition: Class-Level Potency Benchmark

In the study identifying 2-heteroarylthio-N-arylacetamides as HSP90 C-terminal inhibitors, the most potent compounds (e.g., compound 9 with a 3,5-dibromophenyl group) achieved IC50 values of 0.61 µM and 10.05 µM against 4T1 and MCF-7 cell lines, respectively [1]. The target compound, bearing a mono-4-bromophenyl variant, is a structural analog within this class. However, no direct head-to-head assay data comparing it to these leads or to the standard inhibitor novobiocin is available. The class-level evidence suggests this compound has the potential to inhibit HSP90 C-terminus, but its specific potency and selectivity remain unquantified.

HSP90 Cancer Apoptosis

Structural Differentiation: 4-Bromophenyl vs. 3,5-Dibromophenyl Pharmacophore

The target compound features a single 4-bromophenyl group, distinguishing it from the highly optimized 3,5-dibromophenyl-containing leads in the same series. SAR studies from the 2023 paper indicate that the 3,5-dibromophenyl moiety is critical for potent antiproliferative activity, as its replacement in compound 27 led to a loss of cytotoxicity [1]. This suggests that the target compound's mono-bromo substitution may result in lower target engagement. However, no quantitative comparison between the two specific chemotypes has been published.

Structure-Activity Relationship HSP90 Medicinal Chemistry

Potential Heat Shock Response Avoidance: A Class-Level Advantage Over N-Terminal Inhibitors

HSP90 C-terminal inhibitors, as a class, do not trigger the cytoprotective heat shock response (HSR) that limits the efficacy of N-terminal ATP-competitive inhibitors like geldanamycin [1]. The 2023 study demonstrated that compound 27 induced degradation of HSP90 clients without HSR induction. As a member of the 2-heteroarylthio-N-arylacetamide class, the target compound may share this mechanistic advantage. However, this property has not been directly verified in a comparative assay for this specific molecule.

HSP90 Heat Shock Response Safety

Validated Research Application Scenarios for 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide


Exploratory Probe for HSP90 C-Terminal Inhibitor Chemotype Profiling

Given its structural placement within the 2-heteroarylthio-N-arylacetamide family, this compound is best used as an exploratory probe in a panel of analogs to further define the SAR around the critical bromophenyl substituent. Its mono-brominated architecture can serve as a direct comparator to the more potent 3,5-dibrominated leads, helping researchers validate the necessity of the second bromine for high affinity [1].

Negative Control for Heat Shock Response Assays in C-Terminal Inhibitor Studies

If a researcher confirms this compound's activity as a C-terminal binder, it could be used alongside a confirmed non-HSR-inducing tool compound (like compound 27) and an N-terminal inhibitor to create a robust HSR assay panel. Its utility is conditional upon first establishing its target engagement and HSR profile [1].

Chemical Starting Point for Fragment-Based or Structure-Guided Optimization

The commercially available compound can serve as a tractable starting point for medicinal chemistry optimization. The 4-bromophenyl handle, the 2-methoxyethyl group, and the thioacetamide linker all present accessible vectors for diversification to improve upon the class's known pharmacokinetic and potency profiles, as outlined in the seminal 2023 study [1].

Quote Request

Request a Quote for 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.